molecular formula C15H11N3O3 B6348196 4-(2H-1,3-Benzodioxol-5-yl)-6-(furan-2-yl)pyrimidin-2-amine CAS No. 1354924-52-9

4-(2H-1,3-Benzodioxol-5-yl)-6-(furan-2-yl)pyrimidin-2-amine

Cat. No. B6348196
CAS RN: 1354924-52-9
M. Wt: 281.27 g/mol
InChI Key: HEXYDMOOUZRIRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2H-1,3-Benzodioxol-5-yl)-6-(furan-2-yl)pyrimidin-2-amine, also known as 4-BFP, is a heterocyclic compound belonging to the pyrimidinone class of compounds. It is a versatile compound that has been used for a variety of scientific and medical applications. 4-BFP has been shown to possess a wide range of pharmacological and biological activities, including anti-inflammatory, anti-bacterial, and anti-fungal activity. It has been used in the synthesis of both small molecules and peptides, and has been studied for its potential therapeutic applications.

Scientific Research Applications

Synthesis and Biological Activities

Research in the field of medicinal chemistry highlights the synthesis and evaluation of various compounds for their potential biological activities. One study elaborates on the synthesis of purine/benzimidazole hybrids by introducing aromatic, aliphatic, and heterocyclic moieties at the 2-position of purine to improve potency and selectivity. These synthesized compounds were characterized using NMR and mass spectroscopy and screened for in vitro anticancer activities against a panel of 60 tumor cell lines, showcasing the compound's potential as a cancer treatment option (Yimer & Fekadu, 2015).

Catalytic Applications in Organic Synthesis

L-Proline, a natural amino acid, acts as a bifunctional catalyst (organo-catalyst) in various asymmetric syntheses, demonstrating the importance of catalysis in organic chemistry. The review discusses the use of proline and its derivatives in multicomponent reactions leading to the synthesis of biologically relevant heterocycles, indicating the versatility of catalysts in synthesizing complex molecules, including those with the pyrimidin-2-amine structure (Thorat et al., 2022).

Environmental Impact and Toxicity

A study on the environmental fate and distribution of antineoplastic drugs explores how such substances, often containing pyrimidine analogs, interact with the environment. It highlights the complex chemistry of these agents, their partitioning in aquatic systems, and the challenges in assessing their environmental impact and removal, indicating the broader environmental considerations of pharmaceuticals, including those related to pyrimidin-2-amine derivatives (Mukherjee et al., 2021).

Antimicrobial and Antiparasitic Potential

Research on the use of chitosan against Toxoplasma gondii infections provides insight into alternative treatments for infections. Chitosan nanoparticles have shown significant inhibitory potency against T. gondii strains, suggesting potential applications in developing treatments for parasitic infections. This indicates the exploration of new materials and compounds, such as pyrimidin-2-amine derivatives, for antimicrobial and antiparasitic applications (Cheraghipour et al., 2020).

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-6-(furan-2-yl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c16-15-17-10(7-11(18-15)12-2-1-5-19-12)9-3-4-13-14(6-9)21-8-20-13/h1-7H,8H2,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEXYDMOOUZRIRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC(=NC(=N3)N)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2H-1,3-Benzodioxol-5-yl)-6-(furan-2-yl)pyrimidin-2-amine

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